molecular formula C20H19FN2O2 B2535564 N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide CAS No. 851406-67-2

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide

Cat. No.: B2535564
CAS No.: 851406-67-2
M. Wt: 338.382
InChI Key: LMMVJXYFUROPAJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the reaction of aniline derivatives with β-ketoesters in the presence of a suitable catalyst.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Ethyl Chain: The ethyl chain is attached via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-3-4-13(2)18-17(12)11-15(20(25)23-18)9-10-22-19(24)14-5-7-16(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVJXYFUROPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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